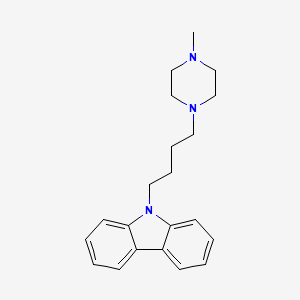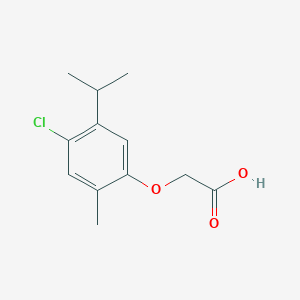
4,5-Dimethyl-5-nitrohexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethyl-5-nitrohexan-2-one is an organic compound with the molecular formula C8H15NO3. It is a nitroketone, characterized by the presence of both nitro and ketone functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-5-nitrohexan-2-one typically involves the nitration of 4,5-dimethylhexan-2-one. This can be achieved through the reaction of 4,5-dimethylhexan-2-one with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The nitration reaction is carefully monitored to prevent over-nitration and ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dimethyl-5-nitrohexan-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro alcohols or nitro acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ketone group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the ketone group under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro alcohols and nitro acids.
Reduction: Amino derivatives.
Substitution: Various substituted ketones and alcohols.
Applications De Recherche Scientifique
4,5-Dimethyl-5-nitrohexan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,5-Dimethyl-5-nitrohexan-2-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular pathways and enzyme activities. The ketone group can form covalent bonds with nucleophilic sites in biomolecules, affecting their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dimethyl-1,3-dioxol-2-one: A cyclic carbonate with similar structural features but different functional groups.
4,5-Dimethylhexan-2-one: The parent ketone compound without the nitro group.
5-Nitro-2-hexanone: A similar nitroketone with a different substitution pattern.
Uniqueness
Its combination of functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Propriétés
Numéro CAS |
4538-82-3 |
|---|---|
Formule moléculaire |
C8H15NO3 |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
4,5-dimethyl-5-nitrohexan-2-one |
InChI |
InChI=1S/C8H15NO3/c1-6(5-7(2)10)8(3,4)9(11)12/h6H,5H2,1-4H3 |
Clé InChI |
PFOGKAYDWJMSMF-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)C)C(C)(C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-one](/img/structure/B14136900.png)


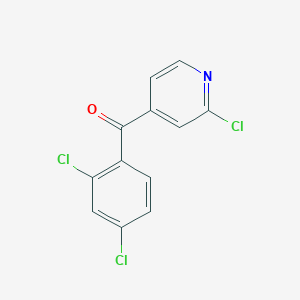
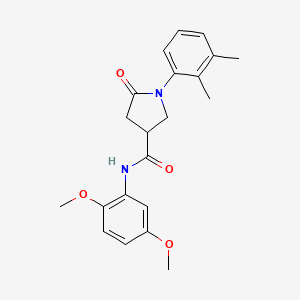
![N-(3-Aminobenzyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14136921.png)
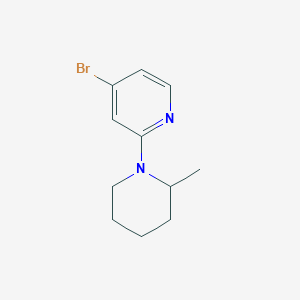

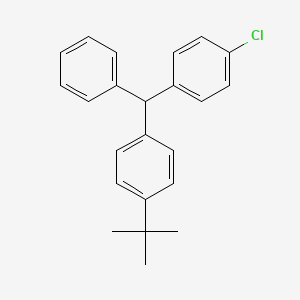
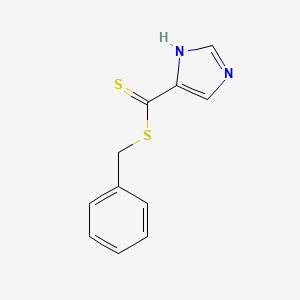
![7-chloro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14136956.png)
![3-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]-3H-2-benzofuran-1-one](/img/structure/B14136963.png)
